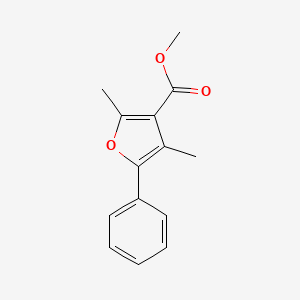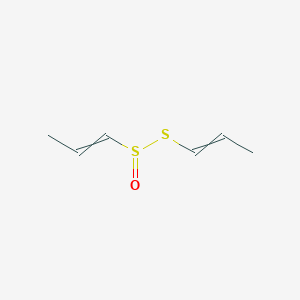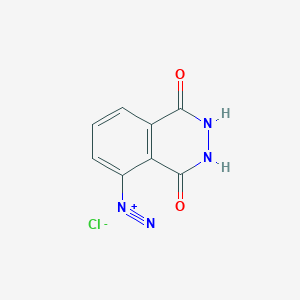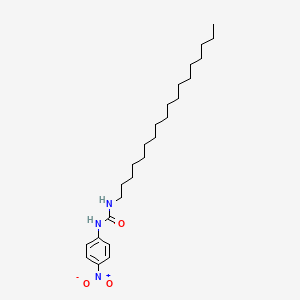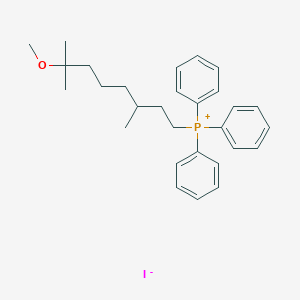
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 7-methoxy-3,7-dimethyloctyl chain, with an iodide ion as the counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
Ph3P+R-I→Ph3P-R+I−
where Ph represents the phenyl group and R represents the 7-methoxy-3,7-dimethyloctyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as cyanide (CN⁻) or thiolate (RS⁻) can replace the iodide ion.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the phosphonium group.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in targeting cancer cells.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide involves its interaction with cellular components due to its lipophilic cationic nature. The compound can penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The phosphonium group facilitates the targeting of the compound to specific molecular pathways, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar structure but with a methoxymethyl group instead of the 7-methoxy-3,7-dimethyloctyl group.
Polymer-supported triphenylphosphine: Used in organic synthesis and has similar reactivity but is supported on a polymer matrix.
Uniqueness
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain, which imparts distinct lipophilicity and reactivity. This makes it particularly useful in applications requiring mitochondrial targeting and specific chemical transformations.
Propriétés
Numéro CAS |
113420-71-6 |
|---|---|
Formule moléculaire |
C29H38IOP |
Poids moléculaire |
560.5 g/mol |
Nom IUPAC |
(7-methoxy-3,7-dimethyloctyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H38OP.HI/c1-25(15-14-23-29(2,3)30-4)22-24-31(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28;/h5-13,16-21,25H,14-15,22-24H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MFROXNOREXEVKN-UHFFFAOYSA-M |
SMILES canonique |
CC(CCCC(C)(C)OC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



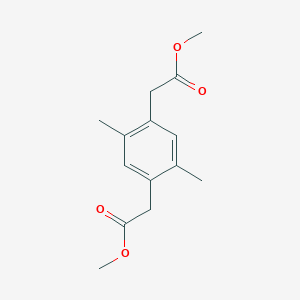
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
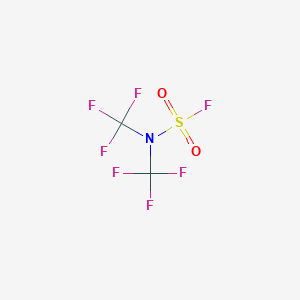
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
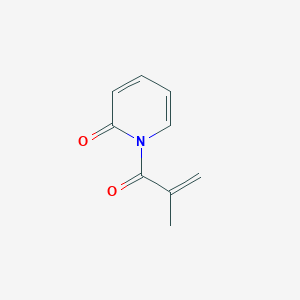
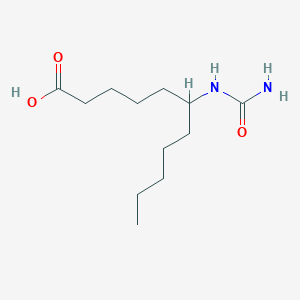
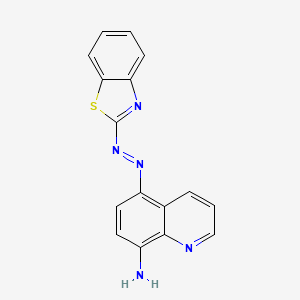
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
